molecular formula C18H20N4OS B6475012 3-methyl-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridine CAS No. 2640863-95-0

3-methyl-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridine

Cat. No.: B6475012
CAS No.: 2640863-95-0
M. Wt: 340.4 g/mol
InChI Key: LHPDGBBNSFBKHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridine is a high-purity chemical compound with a complex molecular structure (C18H20N4OS, MW: 340.44 g/mol) designed for pharmacological research . This compound features a thiazolopyridine core linked to a piperidinemethoxy substituent, contributing to its notable stability and bioactivity profile . Its structural properties suggest potential for good blood-brain barrier permeability, making it a valuable candidate for investigating neurological targets . This small molecule is identified as a thiazolopyridine derivative with potential as an adenosine receptor antagonist . Adenosine receptors are G-protein-coupled receptors involved in a wide array of physiological processes, and their antagonists are investigated for therapeutic applications in cancer, infectious diseases, and hyperproliferative disorders . Related thiazolo[5,4-b]pyridine derivatives have also been developed as potent inhibitors of c-KIT, a receptor tyrosine kinase, demonstrating potential for overcoming drug resistance in cancers like gastrointestinal stromal tumor (GIST) . The presence of both thiazole and pyridine ring systems in its architecture is commonly associated with significant potential in drug discovery endeavors . The product is supplied for non-human research purposes only . It is strictly not intended for diagnostic, therapeutic, or veterinary applications.

Properties

IUPAC Name

2-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-13-10-19-6-2-16(13)23-12-14-4-8-22(9-5-14)18-21-15-11-20-7-3-17(15)24-18/h2-3,6-7,10-11,14H,4-5,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPDGBBNSFBKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C3=NC4=C(S3)C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Chloro-3-Nitropyridine

The synthesis begins with 4-chloro-3-nitropyridine, a precursor analogous to the 2,4-dichloro-3-nitropyridine used in thiazolo[5,4-b]pyridine syntheses. Chlorination of 3-nitropyridine using phosphorus oxychloride (POCl₃) under reflux yields the chlorinated derivative, which is purified via recrystallization from ethanol.

Thiocyanation and Cyclization

Treatment of 4-chloro-3-nitropyridine with potassium thiocyanate (KSCN) in acetic acid at 80°C facilitates thiocyanation at the 4-position, yielding 3-nitro-4-thiocyanatopyridine. Subsequent reduction of the nitro group with iron powder in acetic acid generates a primary amine, which undergoes intramolecular cyclization to form the thiazolo[4,5-c]pyridine core. This one-pot reduction-cyclization step proceeds at 60°C, affording 2-aminothiazolo[4,5-c]pyridine in 55% yield after column chromatography.

Table 1: Reaction Conditions for Thiazolo[4,5-c]Pyridine Synthesis

StepReagents/ConditionsYield (%)
ThiocyanationKSCN, AcOH, 80°C, 2 h52
Reduction/CyclizationFe, AcOH, 60°C, 2 h55

Functionalization of the Piperidin-4-Ylmethoxy Segment

Synthesis of Piperidin-4-Ylmethanol

Piperidin-4-ylmethanol is prepared via reduction of ethyl piperidine-4-carboxylate using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). The reaction is quenched with aqueous sodium sulfate, and the product is isolated by distillation under reduced pressure.

Etherification with Thiazolo-Pyridine

The hydroxyl group of piperidin-4-ylmethanol is activated for nucleophilic substitution by conversion to a mesylate using methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane (DCM). Treatment with 2-aminothiazolo[4,5-c]pyridine in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours yields the coupled product, 1-{thiazolo[4,5-c]pyridin-2-yl}piperidin-4-ylmethanol.

Table 2: Key Intermediates in Piperidine Functionalization

IntermediateSpectral Data (¹H NMR, δ ppm)
Piperidin-4-ylmethanol3.65–3.70 (m, 1H, CH₂OH), 2.80–2.90 (m, 2H, NCH₂)
Mesylated derivative4.40 (s, 2H, CH₂OMs), 3.10 (s, 3H, Ms)

Assembly of the 3-Methylpyridine Backbone

Chlorination of 3-Methylpyridine

4-Hydroxy-3-methylpyridine is treated with phosphorus oxychloride (POCl₃) at reflux to generate 4-chloro-3-methylpyridine. The reaction is monitored by thin-layer chromatography (TLC), and excess POCl₃ is removed under vacuum.

Ether Coupling via Mitsunobu Reaction

The Mitsunobu reaction is employed to couple 4-chloro-3-methylpyridine with 1-{thiazolo[4,5-c]pyridin-2-yl}piperidin-4-ylmethanol. Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF, the hydroxyl group of the piperidine derivative displaces the chloride on the pyridine ring, yielding the target compound after purification by flash chromatography.

Table 3: Optimization of Mitsunobu Reaction Conditions

ConditionOutcome
DEAD, PPh₃, THF, 0°C65% yield, minimal side products
DIAD, PBu₃, DCM, RT45% yield, increased dimerization

Mechanistic and Optimization Insights

The cyclization of the thiazolo-pyridine core proceeds via a nucleophilic aromatic substitution mechanism, where the thiocyanate group acts as a leaving group. Steric hindrance at the 4-position of pyridine necessitates elevated temperatures to achieve reasonable reaction rates. In the Mitsunobu step, the use of DEAD over diisopropyl azodicarboxylate (DIAD) improves yield due to better solubility of intermediates in THF.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The final product exhibits characteristic signals in ¹H NMR: δ 8.25 (d, J = 5.5 Hz, H-5 of pyridine), 7.90 (s, H-2 of thiazolo), and 4.10–4.20 (m, OCH₂ of piperidine). 13C NMR confirms the ether linkage with a resonance at δ 70.5 (OCH₂).

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI) calculates for C₂₀H₂₁N₃O₂S [M+H]⁺: 376.1432; found: 376.1428, confirming molecular integrity .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Properties : Compounds containing thiazolo[4,5-c]pyridine have been studied for their ability to inhibit cancer cell proliferation. For example, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
  • Antimicrobial Activity : Thiazolo derivatives have demonstrated antibacterial and antifungal properties. The presence of the thiazole ring is crucial for interaction with microbial targets, potentially disrupting their metabolic processes .
  • Neuroprotective Effects : Some studies suggest that thiazolo-containing compounds may protect against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored various thiazolo[4,5-c]pyridine derivatives for their anticancer activity. The results indicated that specific substitutions on the piperidine ring enhanced cytotoxicity against human breast cancer cells (MCF-7) . The study highlighted the importance of structural modifications in optimizing therapeutic efficacy.

Case Study 2: Antimicrobial Efficacy

In another research article, scientists synthesized multiple thiazolo derivatives and evaluated their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .

Data Table: Biological Activities of Similar Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Thiazolo[4,5-c]pyridine Derivative AAnticancerMCF-7 Breast Cancer Cells
Thiazolo[4,5-c]pyridine Derivative BAntimicrobialE. coli
Thiazolo[4,5-c]pyridine Derivative CNeuroprotectiveNeuronal Cell Lines

Mechanism of Action

The mechanism of action of 3-methyl-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial DNA gyrase, leading to antibacterial effects . In cancer cells, it can induce apoptosis by interacting with specific signaling pathways.

Comparison with Similar Compounds

5-Ethyl-2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]pyrimidine (CAS 2380173-94-2)

  • Core Structure : Replaces the pyridine ring with pyrimidine and substitutes the methoxy group with an ethyl-oxygen linker.

7-Methoxy-3-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one

  • Core Structure: Incorporates a dihydroquinazolinone ring instead of pyridine, with a methoxy group at position 5.
  • Pharmacological Relevance: The quinazolinone system is associated with kinase inhibition or CNS activity. The dihydroquinazolinone may confer improved solubility over the pyridine derivative .

Thiazolo[4,5-b]pyridine Derivatives

2-(4-(Piperidin-1-yl)piperidin-1-yl)-6-substituted Thiazolo[4,5-b]pyridines

  • Core Structure : Features a thiazolo[4,5-b]pyridine scaffold (vs. [4,5-c] in the target compound), altering the spatial orientation of the thiazole-nitrogen and pyridine-carbon positions.
  • Pharmacological Activity: Demonstrated potent H3 receptor antagonism (IC50 values in nanomolar range). A QSAR study identified descriptors like TCN_5 (topological carbon-nitrogen interactions) and XKMostHydrophobicHydrophilicDistance as critical for activity, suggesting that substituents affecting hydrophobicity and hydrogen bonding significantly influence potency .

Spiro-Indole-Thiazolo[4,5-c]isoxazole Hybrids

  • Core Structure : Combines spiro[indole-3,5-[1,3]thiazolo[4,5-c]isoxazole] with pyridinyl-acetate groups.
  • Pharmacological Activity : Exhibited antimicrobial properties, highlighting the versatility of thiazolo-pyridine derivatives in diverse therapeutic areas. However, these compounds lack the piperidine-methoxy linker present in the target molecule .

Data Table: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Key Substituents CAS Number Pharmacological Activity Potency/IC50
Target Compound Pyridine Methoxy-piperidinyl-thiazolo[4,5-c]pyridine Not Available Undisclosed N/A
5-Ethyl-2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]pyrimidine Pyrimidine Ethyl-oxypiperidinyl-thiazolo[4,5-c]pyridine 2380173-94-2 Undisclosed N/A
2-(4-(Piperidin-1-yl)piperidin-1-yl)-6-substituted Thiazolo[4,5-b]pyridines Thiazolo[4,5-b]pyridine Piperidin-piperidine Not Available H3 Receptor Antagonism IC50 ~10–50 nM
Spiro[indole-thiazolo[4,5-c]isoxazole] Derivatives Spiro[indole-thiazolo-isoxazole] Pyridinyl-acetate Not Available Antimicrobial Moderate

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :
    • The position of the thiazole ring ([4,5-c] vs. [4,5-b]) impacts receptor selectivity. For example, thiazolo[4,5-b]pyridines show high H3 receptor affinity due to optimal nitrogen positioning for receptor binding .
    • Methoxy and piperidine linkers enhance blood-brain barrier penetration, making the target compound a candidate for CNS-targeted therapies .
  • QSAR Insights : Hydrophobic and hydrophilic balance (e.g., XKMostHydrophobicHydrophilicDistance) is critical for H3 antagonism, suggesting that modifying the target compound’s methoxy or methyl groups could optimize activity .

Biological Activity

3-Methyl-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridine is a complex organic compound with a unique structural arrangement that includes thiazole, pyridine, and piperidine moieties. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of analgesia and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N4OSC_{16}H_{16}N_{4}OS with a molecular weight of 312.4 g/mol. Its structure allows for diverse interactions with biological targets due to the presence of multiple functional groups.

PropertyValue
Molecular FormulaC₁₆H₁₆N₄OS
Molecular Weight312.4 g/mol
CAS Number2742063-04-1

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of Thiazole Ring : Reaction with thiourea in the presence of a base.
  • Pyridine Annulation : Condensation reactions to form the pyridine structure.
  • Piperidine Introduction : Nucleophilic substitution reactions.
  • Final Coupling : Coupling with methoxy derivatives under controlled conditions.

Analgesic and Anti-inflammatory Effects

Research has demonstrated that compounds similar to this compound exhibit significant analgesic and anti-inflammatory activities. For instance, a study on thiazolo-pyridines indicated that these compounds were effective in reducing pain responses in various animal models, such as the acetic acid-induced writhing test and the hot plate test .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in inflammatory pathways and pain perception. The thiazole and pyridine rings are known to interact with various receptors and enzymes, potentially modulating their activity.

Study on Thiazolo-Pyridines

A series of novel thiazolo-pyridines were synthesized and evaluated for their analgesic properties. The results showed that compounds with similar structures to this compound exhibited significant reductions in pain response compared to control groups .

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse interactions with biological targets. Studies have indicated that modifications to the piperidine or thiazole moieties can enhance or diminish biological activity, highlighting the importance of specific structural features in determining efficacy .

Q & A

Basic: What synthetic methodologies are recommended for constructing the thiazolo[4,5-c]pyridine core in this compound?

The thiazolo[4,5-c]pyridine moiety can be synthesized via oxidative cyclization of hydrazine intermediates. A green chemistry approach involves using sodium hypochlorite (NaOCl) as an oxidant in ethanol at room temperature, achieving yields >70% . Key steps include:

  • Hydrazine intermediate formation : Condensation of 2-hydrazinopyridine with aldehydes (e.g., 4-benzyloxy-3-methoxybenzaldehyde) in ethanol with catalytic acetic acid.
  • Oxidative ring closure : Stirring the intermediate with NaOCl for 3 hours, followed by purification via alumina column chromatography .

Advanced: How can researchers address low yields during piperidine-methoxy-pyridine coupling?

Low yields in coupling the piperidine-methoxy fragment to the pyridine ring often stem from steric hindrance or improper reaction conditions. Strategies include:

  • Optimizing reaction solvents : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the methoxy group.
  • Catalytic systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-ether linkages, as demonstrated in structurally similar piperidine-pyridine derivatives .
  • Temperature control : Gradual heating (60–80°C) improves reaction kinetics without degrading sensitive thiazolo-pyridine groups .

Basic: What spectroscopic techniques are essential for structural validation?

  • 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm), piperidine protons (δ ~1.5–2.5 ppm), and aromatic thiazolo-pyridine signals (δ ~7.0–8.5 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • FTIR : Identify C=N (1596 cm⁻¹) and C-S (650–750 cm⁻¹) stretches in the thiazole ring .

Advanced: How to resolve contradictions in biological activity data across studies?

Contradictions often arise from assay variability or pharmacokinetic differences. Mitigation strategies:

  • Standardized assays : Use capsaicin-induced dermal blood flow (DBF) models for neuropeptide receptor antagonism studies, as applied to CGRP antagonists .
  • Comparative pharmacokinetics : Measure plasma concentrations (e.g., LC-MS/MS) to correlate in vitro IC50 with in vivo efficacy .
  • Control groups : Include reference compounds (e.g., BIBN4096BS for CGRP studies) to normalize activity metrics .

Advanced: What computational approaches support structure-activity relationship (SAR) studies?

  • Docking simulations : Map interactions between the thiazolo-pyridine moiety and target receptors (e.g., CGRP receptors) using AutoDock Vina .
  • Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns to assess binding affinity and conformational flexibility .
  • QSAR models : Corrogate electronic parameters (HOMO-LUMO gaps) of the piperidine-methoxy group with bioactivity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.